molecular formula C26H30N8O3 B2366111 3,3'-((oxybis(4,1-phenylene))bis(azanediyl))bis(6-(tert-butyl)-1,2,4-triazin-5(4H)-one) CAS No. 443097-70-9

3,3'-((oxybis(4,1-phenylene))bis(azanediyl))bis(6-(tert-butyl)-1,2,4-triazin-5(4H)-one)

Cat. No. B2366111
CAS RN: 443097-70-9
M. Wt: 502.579
InChI Key: LJJJQPKJMLYPGS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains phenylene, azanediyl, and triazinone functional groups. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as materials science or medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a high degree of conjugation due to the presence of the phenylene and triazinone groups, which could result in interesting optical and electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the phenylene, azanediyl, and triazinone groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar and nonpolar groups, its color could be influenced by the degree of conjugation, and its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it were a drug, its mechanism of action would depend on its specific biological target .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research with many potential future directions. These could include exploring its potential applications, investigating its reactivity, or studying its physical and chemical properties in more detail .

properties

IUPAC Name

6-tert-butyl-3-[4-[4-[(6-tert-butyl-5-oxo-4H-1,2,4-triazin-3-yl)amino]phenoxy]anilino]-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N8O3/c1-25(2,3)19-21(35)29-23(33-31-19)27-15-7-11-17(12-8-15)37-18-13-9-16(10-14-18)28-24-30-22(36)20(32-34-24)26(4,5)6/h7-14H,1-6H3,(H2,27,29,33,35)(H2,28,30,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJJQPKJMLYPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC4=NN=C(C(=O)N4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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